molecular formula C13H24ClNO3 B1395007 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1219956-80-5

2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1395007
CAS No.: 1219956-80-5
M. Wt: 277.79 g/mol
InChI Key: RSRPGIPRKLUWEC-UHFFFAOYSA-N
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Description

“2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H24ClNO3 . It is primarily used for research purposes.


Molecular Structure Analysis

The InChI code for the related compound “ethyl tetrahydro-2H-pyran-4-carboxylate” is 1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 . This provides a standardized way to represent the compound’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Fluorinated Heterocyclic Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction, emphasizing its role in the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Formation of Pyrano and Thieno Derivatives : A study explored the synthesis of pyrano[4,3-d]thieno[2,3-b]pyridine and thieno[2,3-c]isoquinoline carboxylates, demonstrating the versatility of the compound in generating diverse chemical structures (Paronikyan et al., 2016).

Catalysis and Reaction Studies

  • Phosphine-catalyzed Annulation : The compound was involved in a phosphine-catalyzed [4 + 2] annulation, showcasing its utility in catalytic processes to create complex molecular structures (Zhu et al., 2003).

  • Michael Addition Reactions : Utilization in Michael addition reactions for synthesizing 2-amino-4-aryl-1-benzothieno[3,2-b]pyrans highlights its role in facilitating important organic reactions (Bakhouch et al., 2015).

Materials Science and Engineering

  • Corrosion Inhibition Studies : Pyran derivatives, including this compound, have been studied for their potential in corrosion inhibition, indicating its application in materials science and engineering (Saranya et al., 2020).

  • Antioxidative and Antihypertensive Potential : Research has been conducted on O-heterocyclic analogues of the compound for their antioxidative and antihypertensive activities, suggesting potential biomedical applications (Maneesh & Chakraborty, 2018).

Properties

IUPAC Name

2-piperidin-4-ylethyl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c15-13(12-4-8-16-9-5-12)17-10-3-11-1-6-14-7-2-11;/h11-12,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRPGIPRKLUWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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